8-Chloroquinoline-3-sulfonyl chloride

説明

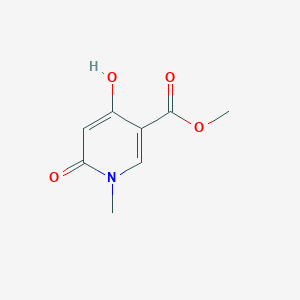

8-Chloroquinoline-3-sulfonyl chloride is a chemical compound that belongs to the sulfonamide class of organic compounds . It has a molecular formula of C9H5ClN2O2S and a molecular weight of 256.7 g/mol. This compound is a chloro-substituted derivative of quinoline and has a sulfonyl chloride functional group.

Molecular Structure Analysis

The molecular structure of 8-Chloroquinoline-3-sulfonyl chloride consists of a quinoline ring substituted with a sulfonyl chloride group at the 3-position and a chlorine atom at the 8-position . The InChI code for this compound is1S/C9H5Cl2NO2S/c10-8-3-1-2-6-4-7 (15 (11,13)14)5-12-9 (6)8/h1-5H . Chemical Reactions Analysis

8-Chloroquinoline-3-sulfonyl chloride reacts with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino, or hydroxyl group to form water-soluble compounds .Physical And Chemical Properties Analysis

8-Chloroquinoline-3-sulfonyl chloride is a pale-yellow to yellow-brown solid . It has a molecular weight of 262.12 and is stored at temperatures between 2-8°C .科学的研究の応用

Synthesis of Sulfonamide Motifs

Sulfonyl chlorides like 8-Chloroquinoline-3-sulfonyl chloride are key building blocks in organic chemistry for the preparation of sulfonamide motifs. These motifs are crucial in various fields such as pharmaceuticals, where they serve as the backbone for many drugs due to their ability to form strong hydrogen bonds with proteins .

Reductive Coupling to Disulfides

Research has shown that sulfonyl chlorides can be reduced to form disulfides, which are valuable in chemical synthesis and pharmaceuticals. This process can be carried out using environmentally benign methods, offering a sustainable approach to synthesizing complex molecules .

3. Drug Design and Binding Affinity Improvement The sulfonyl group, which is part of the 8-Chloroquinoline-3-sulfonyl chloride structure, can enhance the binding affinity of drug molecules with targeted proteins. This is achieved through hydrogen bond interactions, improving the activity and efficacy of the drugs .

Biological Activity Studies

Compounds derived from sulfonyl chlorides have been evaluated for various biological activities, including anti-inflammatory properties. This makes them valuable for medicinal chemistry research and potential therapeutic applications .

Synthesis of Organosulfur Compounds

Sodium sulfinates derived from sulfonyl chlorides act as versatile building blocks for preparing organosulfur compounds. These compounds are essential in various chemical reactions and have significant applications in synthesis and industry .

Antibacterial and Antiviral Applications

Sulfonamides, which can be synthesized from sulfonyl chlorides, have shown a wide range of biological activities, including antibacterial and antiviral properties. This makes them important in the development of new treatments for infectious diseases .

Catalysis and Chromoselective Synthesis

The use of sulfonyl chlorides in catalysis has been explored for chromoselective synthesis. This involves selective reactions that are controlled by light, which can be crucial for creating specific molecular configurations needed in complex chemical syntheses .

Late-stage Functional Group Conversion

Efficient methods have been developed for converting sulfonyl chlorides into several other functional groups at a late stage in the synthesis process. This flexibility allows for the creation of complex sulfonamides and sulfonates, expanding the utility of these compounds in research and industry .

Safety And Hazards

8-Chloroquinoline-3-sulfonyl chloride is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

8-chloroquinoline-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-8-3-1-2-6-4-7(15(11,13)14)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJBOKSMXBEKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinoline-3-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431046.png)

![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431048.png)

![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)

![8-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1431051.png)